Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-
CAS No.: 842120-48-3
Cat. No.: VC16828235
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- - 842120-48-3](/images/structure/VC16828235.png)
Specification
CAS No. | 842120-48-3 |
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Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | (1S,2S,3R,4R)-3-amino-7,7-dimethoxybicyclo[2.2.1]heptan-2-ol |
Standard InChI | InChI=1S/C9H17NO3/c1-12-9(13-2)5-3-4-6(9)8(11)7(5)10/h5-8,11H,3-4,10H2,1-2H3/t5-,6+,7-,8+/m1/s1 |
Standard InChI Key | TUIOFNLJHWRLLU-CWKFCGSDSA-N |
Isomeric SMILES | COC1([C@@H]2CC[C@H]1[C@@H]([C@@H]2N)O)OC |
Canonical SMILES | COC1(C2CCC1C(C2N)O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula C₉H₁₇NO₃ corresponds to a bicyclo[2.2.1]heptane scaffold substituted with hydroxyl (-OH), amino (-NH₂), and two methoxy (-OCH₃) groups. The stereochemistry is defined by the (1S,2S,3R,4R) configuration, which critically influences its physical and chemical behavior .
Stereochemical Configuration
The bicyclo[2.2.1]heptane system imposes a rigid, boat-like conformation, with substituents occupying distinct equatorial and axial positions. The 7,7-dimethoxy groups reside at the bridgehead carbons, while the 2-ol and 3-amino groups occupy adjacent positions on the norbornane framework. This spatial arrangement enhances steric interactions, potentially affecting reactivity in catalytic or synthetic applications .
Spectroscopic Identification
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NMR Spectroscopy: While direct NMR data for this compound are unavailable, analogous bicyclic systems exhibit characteristic shifts. For example, methoxy groups in similar structures resonate near δ 3.1–3.4 ppm in NMR, while bridgehead protons appear upfield (e.g., δ 1.0–1.3 ppm) .
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Mass Spectrometry: The molecular ion peak at m/z 187.24 aligns with the molecular weight, with fragmentation patterns likely involving loss of methoxy groups (-31 Da) or water (-18 Da) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely leverages camphor-derived precursors, as demonstrated in related bicyclic systems . Key steps may include:
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Diastereoselective Alkylation: Introduction of the pyridinyl or piperidinyl groups via alkylation under kinetic control.
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Hydrogenation: Platinum oxide-catalyzed hydrogenation to reduce ketones or alkenes while preserving stereochemistry .
Physicochemical Properties
Thermodynamic Data
Property | Value | Method |
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Molecular Weight | 187.24 g/mol | PubChem |
Boiling Point | Not reported | - |
Solubility | Likely polar aprotic | Analogous compounds |
Stability and Reactivity
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Acid Sensitivity: The 7,7-dimethoxy groups may undergo acid-catalyzed hydrolysis to form diols under strong acidic conditions .
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Oxidative Stability: The secondary alcohol at C2 is susceptible to oxidation, necessitating inert atmospheres during handling.
Applications in Asymmetric Catalysis
Mechanistic Insights
In catalytic cycles, the amino alcohol moiety coordinates to metal centers (e.g., Zn²⁺), forming a chiral environment that directs substrate approach. The rigid bicyclic framework minimizes conformational flexibility, enhancing enantioselectivity .
Future Research Directions
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Stereoselective Modifications: Exploring substitutions at C3 or C4 to tune electronic and steric effects.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and optimize catalytic performance.
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Biological Screening: Assessing antimicrobial or neurological activity given structural similarities to bioactive norbornane derivatives.
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